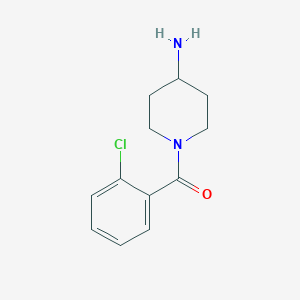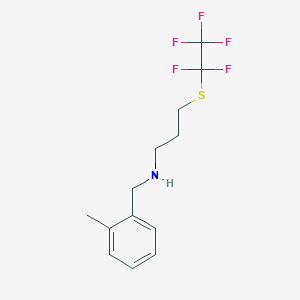
(2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the second position and an amine group attached to a propyl chain, which is further substituted with a pentafluoroethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 2-methylbenzyl chloride and 3-mercaptopropylamine.
Formation of Intermediate: The 2-methylbenzyl chloride undergoes a nucleophilic substitution reaction with 3-mercaptopropylamine to form (2-methylbenzyl)-(3-mercaptopropyl)-amine.
Introduction of Pentafluoroethyl Group: The intermediate is then reacted with pentafluoroethyl iodide in the presence of a base such as potassium carbonate to introduce the pentafluoroethylsulfanyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.
Substitution: The benzyl and pentafluoroethyl groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine oxides or reduced amine derivatives.
Substitution: Halogenated derivatives of the benzyl or pentafluoroethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as fluorine content or sulfur functionality.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicine
Diagnostics: It can be used in diagnostic imaging or as a marker in various medical tests.
Industry
Agriculture: The compound can be used in the development of agrochemicals such as pesticides or herbicides.
Electronics: Its unique properties can be utilized in the production of electronic materials or components.
Wirkmechanismus
The mechanism of action of (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine depends on its application:
Catalysis: As a ligand, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.
Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its incorporation into materials can alter physical properties such as hydrophobicity, thermal stability, or electrical conductivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyl-benzyl)-(3-ethylsulfanyl-propyl)-amine: Similar structure but lacks the fluorine atoms, resulting in different chemical and physical properties.
(2-Methyl-benzyl)-(3-pentafluoroethyl-propyl)-amine:
Uniqueness
Fluorine Content: The presence of pentafluoroethyl group imparts unique properties such as increased lipophilicity and metabolic stability.
Sulfur Functionality: The sulfur atom provides additional reactivity, making the compound versatile in various chemical reactions.
Eigenschaften
Molekularformel |
C13H16F5NS |
|---|---|
Molekulargewicht |
313.33 g/mol |
IUPAC-Name |
N-[(2-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C13H16F5NS/c1-10-5-2-3-6-11(10)9-19-7-4-8-20-13(17,18)12(14,15)16/h2-3,5-6,19H,4,7-9H2,1H3 |
InChI-Schlüssel |
CQSBEBASYCWINT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CNCCCSC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


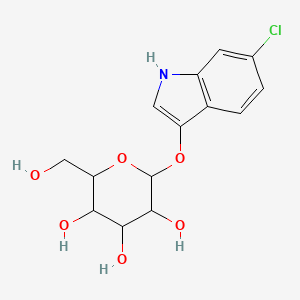
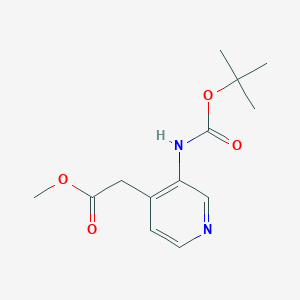
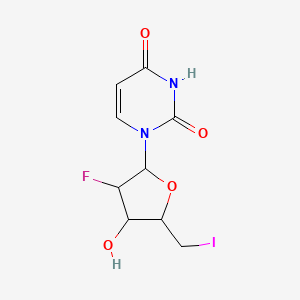
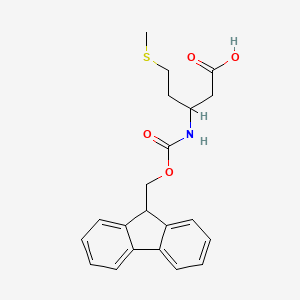
![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)
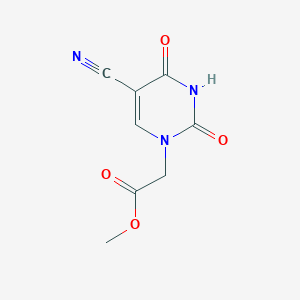
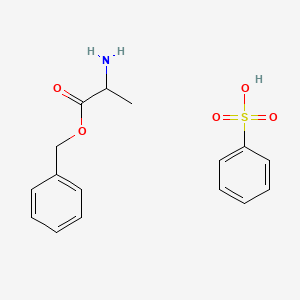


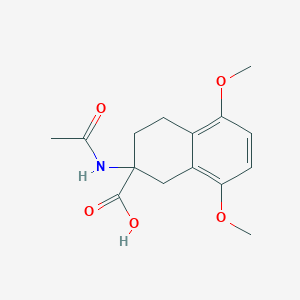
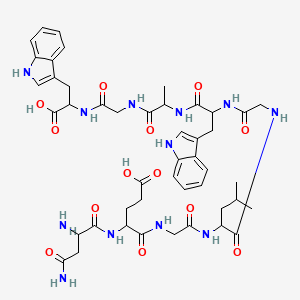
![Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester](/img/structure/B15094430.png)

